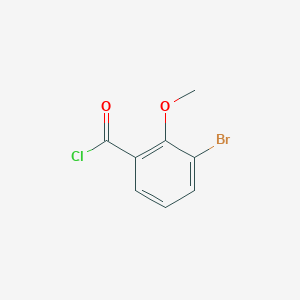

3-Bromo-2-methoxybenzoyl chloride

Description

Conventional Carboxylic Acid Chlorination Routes

Traditional methods for converting carboxylic acids to acyl chlorides are widely employed due to their reliability and effectiveness. These routes typically involve the use of strong chlorinating agents that transform the hydroxyl group of the carboxylic acid into a superior leaving group, facilitating nucleophilic acyl substitution.

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for the synthesis of acyl chlorides in a laboratory setting. wikipedia.org The reaction of 3-Bromo-2-methoxybenzoic acid with thionyl chloride converts the carboxylic acid into 3-Bromo-2-methoxybenzoyl chloride. This reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (a gas), and hydrogen chloride. youtube.com The formation of gaseous byproducts helps to drive the reaction to completion. Often, a base like pyridine (B92270) is used to neutralize the HCl generated. youtube.comprepchem.com

Alternatively, oxalyl chloride can be used, often with a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.org The DMF catalyst first reacts with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium species. This reagent then activates the carboxylic acid, which is subsequently attacked by the chloride ion. wikipedia.org Oxalyl chloride is considered a milder reagent than thionyl chloride and its byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride) are all gaseous, simplifying purification. wikipedia.org A patent describes a method for preparing 5-bromo-2-chlorobenzoyl chloride by refluxing the corresponding carboxylic acid with thionyl chloride under solvent-free conditions, catalyzed by DMF. google.com Another patent details the synthesis of a similar compound, 3-bromo-4-methyl-benzoyl chloride, from its carboxylic acid using oxalyl dichloride at 80°C for 3 hours, achieving a 97% yield. chemicalbook.com

| Reagent | Catalyst/Conditions | Byproducts | Key Features |

| Thionyl Chloride (SOCl₂) ** | Often heated, sometimes with pyridine or DMF. youtube.comgoogle.com | SO₂, HCl | Inexpensive and effective; byproducts are gaseous. youtube.com |

| Oxalyl Chloride ((COCl)₂) ** | Catalytic DMF, typically at room temperature or with mild heating. wikipedia.org | CO, CO₂, HCl | Milder and more selective than SOCl₂; all byproducts are gaseous, simplifying workup. wikipedia.org |

Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are also effective for the synthesis of acyl chlorides from carboxylic acids. When 3-Bromo-2-methoxybenzoic acid is treated with PCl₅, it is converted to this compound, with phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. quora.com The reaction is robust, but the solid nature of PCl₅ and the formation of a liquid byproduct (POCl₃) can sometimes complicate handling and purification compared to thionyl chloride. quora.comunipi.it

Phosphorus oxychloride (POCl₃) can also be used, particularly with the salt of the carboxylic acid. uni-stuttgart.de The reaction mechanism is thought to involve the formation of a mixed carboxylic-dichlorophosphoric anhydride (B1165640), which is a highly reactive intermediate. uni-stuttgart.de This intermediate is then attacked by a chloride ion to yield the acyl chloride. uni-stuttgart.de The use of POCl₃ is prevalent in various industrial chlorination processes. nih.govresearchgate.net However, these reactions often require higher temperatures. commonorganicchemistry.comresearchgate.net

| Reagent | Byproducts | Key Features |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | A powerful chlorinating agent; reaction is typically vigorous. quora.com |

| Phosphorus Oxychloride (POCl₃) | H₃PO₄ (after workup) | Often used with the carboxylate salt or at high temperatures; forms a reactive anhydride intermediate. uni-stuttgart.de |

Alternative and Emerging Synthetic Strategies for Acyl Chloride Formation

Beyond the classical methods, newer strategies are being developed that offer milder conditions, improved selectivity, and alignment with the principles of green chemistry.

Catalytic methods provide an alternative pathway to acyl chloride synthesis, often under milder conditions. Phase Transfer Catalysis (PTC) facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic). researchgate.netkyushu-u.ac.jpoup.com In the context of benzoyl chloride synthesis, an inverse phase transfer catalyst like pyridine 1-oxide can activate the acyl chloride in an organic phase and transport it to an aqueous phase for reaction, although this is more commonly applied for subsequent reactions of the acyl chloride rather than its formation. researchgate.netresearchgate.net

Lewis acid catalysis has shown significant promise in acylation reactions. organic-chemistry.org Lewis acids such as copper(II) triflate (Cu(OTf)₂) can efficiently catalyze the acylation of alcohols with acid anhydrides. While not a direct synthesis of the acyl chloride, this demonstrates the power of Lewis acids to activate carboxylic acid derivatives under mild conditions. organic-chemistry.org The proposed mechanism involves the formation of a highly reactive mixed anhydride with the catalyst, which is then susceptible to nucleophilic attack. It is conceivable that similar Lewis acid strategies could be adapted for the direct conversion of carboxylic acids to acyl chlorides, potentially offering a more selective and less harsh alternative to traditional methods.

| Catalytic Approach | Catalyst Examples | General Principle |

| Phase Transfer Catalysis (PTC) | Pyridine 1-oxide, 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netoup.com | Facilitates reaction between reactants in different phases, potentially enabling milder conditions. researchgate.netkyushu-u.ac.jp |

| Lewis Acid Catalysis | Cu(OTf)₂, Sn(OTf)₂, ZnCl₂. organic-chemistry.orgacs.org | Activates the carboxylic acid or a derivative, allowing for reactions under mild conditions with high selectivity. organic-chemistry.org |

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. rsc.org This includes using less hazardous reagents, minimizing waste, and avoiding the use of volatile organic solvents.

One significant advancement in green chemistry is the development of solvent-free reactions. researchgate.net Performing reactions without a solvent reduces waste, lowers costs, and simplifies purification. A study has demonstrated the successful synthesis of various benzamides from benzoic acids and amines using thionyl chloride under solvent-free conditions at room temperature. researchgate.net This process first generates the acyl chloride in situ without a solvent, which then reacts with the amine. This approach could be directly applied to the synthesis of this compound, where the neat carboxylic acid would be treated directly with thionyl chloride. A patent also describes a solvent-free method for preparing 5-bromo-2-chloro-benzoyl chloride by directly refluxing the corresponding carboxylic acid with thionyl chloride, which highlights the industrial applicability of this green approach. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

121789-32-0 |

|---|---|

Molecular Formula |

C8H6BrClO2 |

Molecular Weight |

249.49 g/mol |

IUPAC Name |

3-bromo-2-methoxybenzoyl chloride |

InChI |

InChI=1S/C8H6BrClO2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3 |

InChI Key |

ZWBHCTHYSGCKIU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1Br)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Methoxybenzoyl Chloride

Alternative and Emerging Synthetic Strategies for Acyl Chloride Formation

Green Chemistry Principles in the Synthesis of 3-Bromo-2-methoxybenzoyl Chloride

Use of Renewable or Less Toxic Solvents

The conventional synthesis of acyl chlorides, including this compound, often employs chlorinated solvents like dichloromethane (B109758) or aromatic hydrocarbons such as toluene. While effective, these solvents pose environmental and health risks. The shift towards green chemistry encourages the investigation and adoption of less toxic and renewable alternatives.

Research into analogous reactions provides insight into potential greener solvents. For instance, Polarclean™, a bio-based solvent derived from the waste of Nylon 66 manufacturing, has emerged as a viable polar aprotic solvent. frontiersin.org It has been successfully used in cycloaddition reactions, offering the advantage of easy product isolation through filtration, thereby reducing the need for chromatography. frontiersin.org Another significant green solvent is water, which has been used effectively for the synthesis of sulfonyl chlorides from thiols using an oxone-KX (where X is Cl or Br) system. rsc.org While the direct application to benzoyl chloride synthesis from a carboxylic acid presents challenges due to the water-reactive nature of the product, exploring biphasic systems or encapsulated catalysts in aqueous media represents a frontier in green synthesis design.

A comparative look at conventional versus potential green solvents highlights the direction of current research:

| Solvent Type | Example | Rationale for Use | Environmental/Safety Considerations |

| Conventional | Dichloromethane | Excellent solvent for reactants, non-reactive with chlorinating agents. | Suspected carcinogen, high volatility, contributes to solvent waste. google.com |

| Conventional | Toluene | High boiling point, good for reactions requiring elevated temperatures. | Toxic, volatile organic compound (VOC), derived from petroleum. acs.org |

| Green/Renewable | Polarclean™ | Bio-derived, biodegradable, low toxicity, enables simplified product isolation. frontiersin.org | Higher cost, less studied for this specific reaction type. |

| Green/Less Toxic | Water | Abundant, non-toxic, non-flammable. rsc.org | Reactivity with acyl chloride product requires innovative process design. |

| Green/Less Toxic | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., levulinic acid), lower toxicity than THF. | Not directly cited for this synthesis but a common green replacement for other ethers. |

Waste Minimization Strategies and Atom Economy Considerations

The archetypal synthesis of a benzoyl chloride from its corresponding benzoic acid involves a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A significant drawback of these methods is their poor atom economy. In these reactions, a large portion of the atoms from the reagents are converted into byproducts rather than the desired product.

For example, the reaction with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous waste. This not only represents a loss of material but also requires scrubbing systems to prevent environmental release.

Reaction with Thionyl Chloride: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

To combat this, one of the most effective waste minimization strategies is the elimination of solvents. A patent for the synthesis of a similar compound, 5-bromo-2-chlorobenzoyl chloride, details a process where the carboxylic acid is refluxed directly with thionyl chloride without any solvent. google.com This approach drastically reduces the volume of chemical waste, particularly acidic solvent waste that is difficult to treat and recycle. google.com

Another forward-looking strategy involves the use of recyclable solid electrolytes or catalysts. In the field of electrosynthesis, for example, recyclable solid ammonium (B1175870) salts have been used to minimize waste, replacing large quantities of homogeneous electrolytes. rsc.org Applying such principles, future syntheses could explore solid-supported catalysts that can be easily filtered and reused, further improving the sustainability of the process.

The choice of chlorinating agent itself has an impact on the waste profile, as summarized below.

| Chlorinating Agent | Formula | Byproducts | Atom Economy | Notes |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Poor | Common lab and industrial reagent; gaseous byproducts require handling. google.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Poor | Reaction can often be performed under milder conditions than with SOCl₂. chemicalbook.com |

| Phosgene (B1210022)/Triphosgene (B27547) | COCl₂ / (C₃Cl₆O₃) | HCl / CO₂ | Poor | Highly toxic; triphosgene is a safer solid alternative for handling. google.com |

Isolation and Purification Techniques for Research-Scale Synthesis

Once the synthesis of this compound is complete, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. The physical state of the product (liquid or solid) dictates the most appropriate method.

Vacuum Distillation: If the benzoyl chloride is a liquid with sufficient thermal stability, vacuum distillation is a highly effective method for purification. A patent for the synthesis of a related methoxy (B1213986) benzoyl chloride derivative describes collecting the final product by vacuum distillation at 130-135 °C and 0.098 MPa. google.com This technique is ideal for separating the product from non-volatile impurities.

Recrystallization: For products that are solid at room temperature, recrystallization is the most common purification technique. This method relies on the differential solubility of the product and impurities in a chosen solvent system at varying temperatures. In related preparations, crude products have been successfully recrystallized from various solvents. A mixed solvent system of ethanol (B145695) and water is often effective for moderately polar organic compounds. google.com Other methods describe using anhydrous diethyl ether or anhydrous methanol (B129727) for crystallization, which are particularly good for removing polar impurities. google.com

Silica (B1680970) Gel Column Chromatography: When distillation or recrystallization fails to provide sufficient purity, silica gel column chromatography is employed. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). For the purification of a 2-(3-Bromo-terphenyl-carbonyl) benzoate (B1203000), a non-polar eluent system of hexane/toluene was used, with the polarity being gradually increased to isolate the target compound. acs.org This approach is highly effective for separating compounds with similar polarities.

A summary of these techniques is presented below.

Interactive Table: Purification Methods for this compound

| Technique | Principle | Typical Solvents/Conditions | Use Case | Reference |

|---|---|---|---|---|

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | N/A (Heat under vacuum) | For liquid products to separate from non-volatile impurities. | google.com |

| Recrystallization | Purification based on differential solubility of the compound and impurities in a solvent at different temperatures. | Ethanol/Water, Diethyl Ether, Methanol | For solid products to remove soluble or insoluble impurities. | google.comgoogle.com |

| Column Chromatography | Separation based on differential partitioning between a stationary phase (silica) and a mobile phase (eluent). | Hexane/Toluene Gradient | For purification of complex mixtures or separation of isomers/byproducts with similar properties. | acs.org |

Reactivity Profiles and Mechanistic Studies of 3 Bromo 2 Methoxybenzoyl Chloride

Influence of Ortho-Substituents (Bromo and Methoxy) on Reactivity and Selectivity

The presence of substituents on the benzene (B151609) ring, particularly in the ortho position relative to the acyl chloride group, can profoundly influence the compound's reactivity and selectivity. wikipedia.org

The bromo and methoxy (B1213986) groups at the 2- and 3-positions of the benzoyl chloride ring exert a significant steric effect. Specifically, the ortho-methoxy group creates steric hindrance, which can impede the approach of a nucleophile to the carbonyl carbon. ncert.nic.inacs.org This steric crowding can slow down the rate of nucleophilic attack compared to a less substituted acyl chloride.

Electronic Effects (Inductive and Resonance) Modulating Electrophilicity

The electrophilicity of the carbonyl carbon in 3-Bromo-2-methoxybenzoyl chloride is a critical determinant of its reactivity towards nucleophiles. This electrophilicity is modulated by the competing electronic effects of the methoxy and bromo substituents.

The bromo group at the meta position primarily exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. libretexts.org This effect deactivates the benzene ring towards electrophilic substitution. While halogens also possess a weak electron-donating resonance effect (+R) due to their lone pairs, the inductive effect is significantly stronger and therefore dominates. libretexts.org The meta-positioning of the bromo group means its resonance effect does not directly conjugate with the carbonyl group, further emphasizing the dominance of its electron-withdrawing inductive effect.

The combination of these effects in this compound results in a finely tuned electrophilicity. The electron-withdrawing inductive effects of both the methoxy and bromo groups work in concert to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the resonance effect of the ortho-methoxy group will partially counteract this, potentially making it less reactive than a compound with only electron-withdrawing groups. The net effect on electrophilicity is a balance of these competing influences.

Intramolecular Interactions and Neighboring Group Participation

The ortho-positioning of the methoxy group in this compound introduces the possibility of significant intramolecular interactions, most notably neighboring group participation (NGP). NGP is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This can lead to enhanced reaction rates and specific stereochemical outcomes. wikipedia.orgdalalinstitute.com

In the case of this compound, the lone pair of electrons on the oxygen atom of the methoxy group can act as an internal nucleophile. During a nucleophilic substitution reaction, this oxygen can attack the electrophilic carbonyl carbon, forming a transient five-membered ring intermediate (a dioxolenium-like ion). nih.gov This participation can stabilize the transition state, thereby accelerating the rate of reaction compared to a similar compound without the ortho-methoxy group. wikipedia.org The formation of such a cyclic intermediate would proceed through two consecutive SN2-like steps, ultimately leading to retention of configuration if the reaction were to occur at a chiral center. dalalinstitute.com

The presence of the bromo group at the meta position is unlikely to directly participate in NGP due to its location. However, its strong electron-withdrawing nature will influence the stability of any charged intermediates formed during the reaction, including the potential dioxolenium ion.

Kinetic and Thermodynamic Investigations of Acyl Chloride Transformations

Determination of Rate Constants and Activation Energies

The rate of reaction of this compound with a nucleophile will be dictated by the rate constant (k), which can be experimentally determined under various conditions. The activation energy (Ea) provides insight into the energy barrier that must be overcome for the reaction to proceed.

Based on studies of other substituted benzoyl chlorides, it is expected that the reaction rate will be sensitive to the electronic nature of the substituents. The combined electron-withdrawing inductive effects of the bromo and methoxy groups would be expected to increase the rate of nucleophilic attack compared to unsubstituted benzoyl chloride. However, the resonance donation from the methoxy group and the potential for neighboring group participation introduce complexity in predicting the exact rate.

To illustrate the expected trends, hypothetical rate constants and activation energies for the hydrolysis of various benzoyl chlorides are presented in the table below. These values are for comparative purposes and are not experimental data for the named compounds.

| Compound | Expected Relative Rate Constant (k_rel) | Expected Activation Energy (Ea) (kJ/mol) |

| Benzoyl chloride | 1 | 60 |

| 4-Nitrobenzoyl chloride | 10 | 50 |

| 4-Methoxybenzoyl chloride | 0.1 | 70 |

| This compound | Predicted to be between 1 and 10 | Predicted to be between 50 and 60 |

The rationale for the predicted values for this compound is that the strong inductive effect of the bromine and the inductive effect of the ortho-methoxy group would increase the rate relative to benzoyl chloride. However, the resonance donation from the methoxy group and potential steric hindrance might temper this increase, placing it lower than a compound with a purely electron-withdrawing group like 4-nitrobenzoyl chloride. The activation energy would be expected to be correspondingly lower than that of benzoyl chloride.

Transition State Analysis and Reaction Coordinate Mapping

The mechanism of acyl chloride transformations can range from a concerted SN2-type process to a stepwise SN1-type mechanism involving a discrete acylium ion intermediate. The actual pathway is influenced by the substituents, the nucleophile, and the solvent.

For this compound, a detailed transition state analysis, likely through computational methods, would be necessary to elucidate the precise mechanism. Such an analysis would involve locating the transition state structure on the potential energy surface and calculating its energy. The reaction coordinate would map the energy changes as the reactants are converted to products.

Solvent Effects and Catalysis in Acyl Chloride Reactivity Enhancement

The choice of solvent can have a profound impact on the rates and mechanisms of acyl chloride reactions. libretexts.org Polar protic solvents, such as water and alcohols, can act as both the solvent and the nucleophile (solvolysis). The ability of the solvent to stabilize charged intermediates and transition states is crucial. For a reaction proceeding through a polar transition state or a charged intermediate, a more polar solvent will generally lead to a faster reaction rate.

In the case of this compound, reactions in polar solvents would be expected to be facile. The specific rate would depend on the solvent's nucleophilicity and ionizing power.

Catalysis can also be employed to enhance the reactivity of acyl chlorides. Both acid and base catalysis are common. Lewis acids, such as AlCl₃, can coordinate to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and promoting reactions like Friedel-Crafts acylation. nih.gov Base catalysis, often employing tertiary amines like pyridine (B92270), typically proceeds through the formation of a highly reactive N-acylpyridinium intermediate. The choice of catalyst would depend on the specific transformation being targeted.

Strategic Applications of 3 Bromo 2 Methoxybenzoyl Chloride in Complex Molecule Synthesis

Construction of Heterocyclic Scaffolds and Ring Systems

The acyl chloride functionality of 3-bromo-2-methoxybenzoyl chloride is the primary reactive site for initiating cyclization cascades to form diverse heterocyclic structures. By reacting with appropriate binucleophilic partners, it readily forms amide or ester linkages, which then undergo subsequent intramolecular reactions to yield fused ring systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Benzoxazinones, Quinazolinones, Imidazoles)

Benzoxazinones: These heterocycles can be synthesized by reacting this compound with 2-aminophenol (B121084) derivatives. The initial step involves the acylation of the amino group to form an N-(2-hydroxyphenyl)benzamide intermediate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent, leads to the formation of the benzoxazinone (B8607429) ring, incorporating the 3-bromo-2-methoxyphenyl moiety.

Quinazolinones: The synthesis of quinazolinones can be achieved by the reaction of this compound with 2-aminobenzamide (B116534) (anthranilamide). The reaction proceeds via the formation of an N-(2-carbamoylphenyl)-3-bromo-2-methoxybenzamide intermediate, which upon cyclization, yields the corresponding quinazolinone. This method provides a direct route to quinazolinones bearing the versatile 3-bromo-2-methoxyphenyl substituent at the 2-position, a scaffold of significant interest in medicinal chemistry.

Imidazoles: While various methods exist for imidazole (B134444) synthesis, a modular approach involves the palladium-catalyzed coupling of imines and acid chlorides. acs.org In this context, this compound can serve as the acid chloride component, reacting with two equivalents of an imine in a one-step process to assemble highly substituted imidazoles. acs.org Furthermore, N-acyl imidazoles can be prepared by the reaction of an imidazole with an acyl chloride like this compound. nih.gov These resulting compounds are not only stable but can also act as valuable acyl transfer reagents in subsequent synthetic steps. nih.gov

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Precursor for Reaction with this compound | Intermediate | General Reaction Condition |

| Benzoxazinone | 2-Aminophenol | N-(2-hydroxyphenyl)-3-bromo-2-methoxybenzamide | Base-mediated acylation followed by acid-catalyzed or thermal cyclization |

| Quinazolinone | 2-Aminobenzamide | N-(2-carbamoylphenyl)-3-bromo-2-methoxybenzamide | Acylation followed by dehydrative cyclization |

| Imidazole | Imines | Palladium-complexed intermediates | Palladium-catalyzed multicomponent coupling |

Formation of Oxygen- and Sulfur-Containing Rings (e.g., Coumarins, Benzofurans, Thiazoles)

Coumarins: The synthesis of coumarins bearing a benzoyl substituent can be accomplished through reactions involving benzoyl chlorides. For instance, the reaction of a substituted phenol (B47542) with a β-ketoester derived from this compound can lead to coumarin (B35378) formation. Another approach involves the direct acylation of specific coumarin precursors. The action of benzoyl chloride on 5-hydroxy-6-acyl-coumarins, for example, can lead to the formation of flavone (B191248) derivatives. ias.ac.in Similarly, 3-benzoylcoumarins can be synthesized from coumarin and benzoyl chloride. ontosight.ai Coumarins-3-carboxylic acids can also be converted to their corresponding acid chlorides with reagents like thionyl chloride, which are then used to produce various derivatives. nih.gov

Benzofurans: Substituted benzofurans can be synthesized through various catalytic pathways where an acyl chloride is a key starting material. One such method involves a one-pot reaction of o-iodophenols, phosphorus ylides, and an acyl chloride, such as this compound, in the presence of a copper catalyst. organic-chemistry.org Another strategy involves treating nitrostyrenes with acyl chlorides to generate o-acylated nitrostyrene (B7858105) intermediates, which then undergo further reactions to yield benzofuran (B130515) derivatives. acs.orgnih.gov These methods allow for the incorporation of the 3-bromo-2-methoxybenzoyl moiety into the benzofuran scaffold. acs.orgnih.gov

Thiazoles: The construction of the thiazole (B1198619) ring can be achieved through several synthetic routes involving acyl chlorides. A Regel-type transition-metal-free direct C-2 aroylation of thiazoles with acid chlorides provides 2-ketoazoles. organic-chemistry.org This allows for the introduction of the 3-bromo-2-methoxybenzoyl group onto a pre-existing thiazole ring. Alternatively, thiazoles can be formed from endothiopeptides, which themselves can be synthesized and subsequently cyclized, or through the thionation of N-(2-oxoalkyl)amides. organic-chemistry.org The Hantzsch synthesis, reacting α-halocarbonyl compounds with thioamides, is a classic and widely used method for building the thiazole core. researchgate.net

Preparation of Substituted Benzamides and Benzoates for Downstream Functionalization

The reactivity of this compound makes it an excellent starting point for creating diverse libraries of compounds through the formation of benzamide (B126) and benzoate (B1203000) derivatives.

Building Blocks for Libraries of Analogs

By reacting this compound with a wide array of amines or alcohols, a large and diverse library of 3-bromo-2-methoxybenzamides and 3-bromo-2-methoxybenzoates can be readily generated. The resulting products are not merely final compounds but are valuable intermediates. The bromine atom on the aromatic ring is strategically positioned for further functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This two-step sequence—amide/ester formation followed by cross-coupling—enables the rapid generation of a multitude of analogs with varied substituents, which is a cornerstone of modern medicinal chemistry and drug discovery.

Table 2: Downstream Functionalization of 3-Bromo-2-methoxybenzamide

| Reaction Type | Coupling Partner | Catalyst/Reagents | Resulting Structure |

| Suzuki Coupling | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl-2-methoxybenzamide |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | 3-Alkenyl-2-methoxybenzamide |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | 3-Alkynyl-2-methoxybenzamide |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | 3-Amino-2-methoxybenzamide |

Precursors for Peptidomimetics and Oligomer Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides. The 3-bromo-2-methoxyphenyl scaffold, introduced via its acyl chloride, can serve as a rigid core or a turn-mimetic in the design of novel peptidomimetics. The amide bond formed from the reaction with an amino acid or peptide fragment provides a familiar linkage, while the substituted phenyl ring offers a non-natural element for exploring new conformational spaces and improving properties like metabolic stability. The bromine atom allows for the attachment of various side chains or for linking the scaffold to other parts of the molecule, providing a modular approach to peptidomimetic design.

Integration into Polymeric Materials and Supramolecular Architectures

The unique substitution pattern of this compound also lends itself to applications in materials science. The acyl chloride group can be used to anchor the molecule to polymer backbones or surfaces containing hydroxyl or amino functionalities. This allows for the modification of existing polymers to introduce new properties.

Furthermore, the bromo- and methoxy-substituted aromatic ring can participate in the formation of well-ordered supramolecular structures. The bromine atom can engage in halogen bonding, a specific and directional non-covalent interaction, which is increasingly being used to control the assembly of molecules in the solid state. The interplay of halogen bonding, π-π stacking, and hydrogen bonding (if amide functionalities are present) can be exploited to design novel crystalline materials, liquid crystals, or gels with specific electronic or optical properties. The potential for post-polymerization modification via cross-coupling reactions at the bromine site further enhances the utility of this compound in creating advanced functional materials.

Role as a Monomer or Cross-Linking Agent in Polymer Science

The dual functionality of this compound, possessing both a reactive acyl chloride and a modifiable bromo group, makes it a valuable component in polymer synthesis. The acyl chloride group can readily react with a variety of nucleophiles, such as alcohols and amines, to form ester or amide linkages, which can serve as the backbone of a polymer chain.

In its capacity as a monomer, this compound can be polymerized with diols or diamines to produce polyesters or polyamides, respectively. The presence of the bromo- and methoxy- substituents on the aromatic ring of each monomer unit imparts specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and a handle for post-polymerization modification via the bromo group.

As a cross-linking agent, this compound can be used to create network polymers. In a typical approach, a pre-formed polymer with pendant nucleophilic groups (e.g., hydroxyl or amino groups) can be treated with this compound. The acyl chloride will react with these groups, forming covalent bonds that link different polymer chains together, resulting in a cross-linked material with enhanced mechanical strength and solvent resistance. The density of cross-linking can be controlled by the stoichiometry of the cross-linking agent.

| Polymerization Approach | Role of this compound | Resulting Polymer Architecture | Potential Applications |

| Chain-growth polymerization | Co-monomer | Linear polymer with functional pendants | Specialty plastics, functional coatings |

| Step-growth polymerization | Monomer with a diol/diamine | Polyester/Polyamide | High-performance fibers, engineering plastics |

| Post-polymerization modification | Cross-linking agent | Cross-linked network polymer | Hydrogels, elastomers, resins |

This table illustrates the potential roles of this compound in different polymerization strategies.

Synthesis of Functionalized Dendrimers and Star Polymers

The precise architecture of dendrimers and star polymers makes them highly sought after for applications in drug delivery, catalysis, and nanoscience. orientjchem.org this compound can be strategically employed in the synthesis of these complex macromolecules.

In the "core-first" synthesis of star polymers, a multifunctional core molecule can be reacted with an excess of this compound to create a central scaffold. cmu.edu The bromo- and methoxy-functionalized arms can then be grown from this core. Conversely, in the "arm-first" approach, a linear polymer chain can be synthesized and then coupled to a central core using the reactivity of the benzoyl chloride. acs.org

For dendrimer synthesis, this compound can be used in a convergent or divergent approach. In a convergent synthesis, the benzoyl chloride can be used to couple pre-synthesized dendritic wedges to a central core. diva-portal.org In a divergent approach, the compound can be attached to the surface of a growing dendrimer, with the bromo group serving as a site for further branching or functionalization. The "click" chemistry approach, often involving azide-alkyne cycloadditions, has become a powerful tool in dendrimer synthesis, and the bromo group on the benzoyl chloride can be converted to an azide (B81097) or alkyne to participate in such reactions. nih.govmdpi.com

| Macromolecule Type | Synthetic Strategy | Function of this compound | Key Feature of Resulting Molecule |

| Star Polymer | Core-first | Forms the initial layer around a multifunctional core | Functionalized core and arms |

| Star Polymer | Arm-first | Couples pre-formed polymer arms to a core | Well-defined arm length and functionality |

| Dendrimer | Convergent | Couples dendritic wedges to a core | Precise molecular weight and structure |

| Dendrimer | Divergent | Adds a functional layer to the dendrimer surface | High density of surface functional groups |

This table outlines the strategic use of this compound in the synthesis of dendrimers and star polymers.

Contribution to the Synthesis of Metal-Organic Framework (MOF) Linkers and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. tcichemicals.com The properties of these materials are highly dependent on the nature of the organic linkers. bohrium.com this compound can be a precursor to such linkers.

By hydrolyzing the acyl chloride to a carboxylic acid, 3-bromo-2-methoxybenzoic acid is obtained. This molecule can then act as a bifunctional linker in the synthesis of MOFs and coordination polymers. The carboxylate group coordinates to the metal centers, while the bromo and methoxy (B1213986) groups are incorporated into the framework's pores. These functional groups can be used to tune the properties of the MOF, such as its porosity, gas adsorption selectivity, and catalytic activity. nih.gov For instance, the bromo-substituent can serve as a site for post-synthetic modification, allowing for the introduction of further functionality into the MOF structure. chemistryviews.org The choice of metal precursor is also crucial in determining the final structure and properties of the MOF. researchgate.net

| MOF Parameter | Influence of 3-Bromo-2-methoxybenzoic Acid Linker |

| Pore Size and Shape | The steric bulk of the bromo and methoxy groups influences the framework topology. |

| Surface Functionality | The bromo and methoxy groups line the pores, affecting guest-host interactions. |

| Catalytic Activity | The functional groups can act as catalytic sites or influence the electronic properties of the metal centers. |

| Post-Synthetic Modification | The bromo group provides a reactive handle for further chemical transformations within the MOF. |

This table summarizes the potential impact of using 3-bromo-2-methoxybenzoic acid, derived from its corresponding benzoyl chloride, as a linker in MOF synthesis.

Application in Multi-Component Reactions (MCRs) and Cascade Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com The diverse reactivity of this compound makes it an attractive candidate for the design of novel MCRs and cascade reaction sequences.

The acyl chloride functionality can readily participate in a variety of MCRs. For example, it can be a component in a Passerini or Ugi reaction after conversion to the corresponding carboxylic acid. More directly, the acyl chloride can react with an amine and an isocyanide in a four-component reaction to generate complex amide derivatives.

Furthermore, the presence of the bromo group allows for the design of cascade reactions. A cascade sequence could involve an initial reaction at the acyl chloride, followed by a subsequent transformation at the bromo-substituted position, such as a Suzuki or Heck cross-coupling reaction. nsf.gov This approach allows for the rapid construction of molecular complexity from a single, readily available starting material. The use of organozinc reagents in MCRs with acyl chlorides and alkyl bromides has also been reported, opening up further possibilities for the application of this compound. researchgate.netbeilstein-journals.org

| Reaction Type | Role of this compound | Potential Product Class |

| Ugi Reaction (as the acid) | Carboxylic acid component | α-Acylamino carboxamides |

| Passerini Reaction (as the acid) | Carboxylic acid component | α-Acyloxy carboxamides |

| Acyl Chloride-based MCR | Electrophilic component | Highly substituted amides |

| Cascade Reaction | Bifunctional starting material | Complex poly-functionalized aromatics |

This table highlights the potential of this compound in various multi-component and cascade reactions.

Advanced Derivatization and Functionalization Strategies Utilizing 3 Bromo 2 Methoxybenzoyl Chloride

Palladium-Catalyzed Cross-Coupling Reactions on the Aromatic Bromo Substituent

The bromine atom attached to the aromatic ring of 3-Bromo-2-methoxybenzoyl chloride serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. A key consideration in these reactions is the potential for the acyl chloride group to react with the palladium catalyst or the organometallic reagents. However, with careful selection of catalysts and reaction conditions, selective coupling at the C-Br bond can be achieved acs.orgorganic-chemistry.orgtnstate.edu.

Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Heteroaryl Bond Formation

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically in the presence of a palladium catalyst and a base libretexts.org. In the case of this compound, the bromo substituent can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to introduce new aromatic or heteroaromatic moieties.

The reactivity of aryl bromides in Suzuki-Miyaura coupling is well-established, generally showing higher reactivity than aryl chlorides tcichemicals.com. The presence of the ortho-methoxy group may influence the reaction through steric and electronic effects, potentially requiring the use of bulky and electron-rich phosphine ligands to facilitate the catalytic cycle. A study on the Suzuki-Miyaura reaction of ortho-substituted phenylboronic acids with a tribrominated pyridine (B92270) derivative highlighted the influence of an ortho-methoxy group, suggesting a potential chelating effect with the metal center that can affect selectivity nih.gov. While specific examples with this compound are not prevalent in the literature, the general principles of Suzuki-Miyaura coupling on substituted aryl bromides are directly applicable libretexts.orgtcichemicals.com.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Aryl Bromides This table presents generalized conditions and is not specific to this compound.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃, K₂CO₃ | Toluene/Water, Dioxane/Water | 80-100 |

| 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 |

Sonogashira Coupling for Terminal Alkyne Incorporation

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base wikipedia.orgorganic-chemistry.org. This reaction would allow for the introduction of an alkynyl group at the 3-position of the 2-methoxybenzoyl chloride core.

The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups wikipedia.org. For aryl bromides, the reaction may require slightly more forcing conditions compared to aryl iodides. The acyl chloride functionality in this compound is generally compatible with Sonogashira coupling conditions, although the choice of base is crucial to avoid side reactions with the acyl chloride. The use of amine bases like triethylamine or diisopropylamine is common as they also serve as the solvent wikipedia.org. The acyl Sonogashira reaction, a related transformation, directly couples acyl chlorides with terminal alkynes, indicating the feasibility of such couplings mdpi.com.

Table 2: Typical Sonogashira Coupling Conditions for Aryl Bromides This table presents generalized conditions and is not specific to this compound.

| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (1-2) | CuI (2-5) | Et₃N | THF or DMF | RT - 60 |

| Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | Toluene | 50-80 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines wikipedia.orglibretexts.org. This methodology can be applied to this compound to introduce a variety of primary and secondary amines at the 3-position.

The development of various generations of phosphine ligands has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides, including aryl bromides wikipedia.orgorganic-chemistry.org. The acyl chloride group is a potential site for nucleophilic attack by the amine coupling partner. Therefore, chemoselectivity is a key challenge. Performing the Buchwald-Hartwig amination on the corresponding methyl ester or carboxylic acid derivative of this compound, followed by conversion to the acyl chloride, could be a viable strategy to circumvent this issue. Alternatively, careful optimization of reaction conditions, such as the use of bulky ligands and non-nucleophilic bases, may allow for selective C-N bond formation in the presence of the acyl chloride.

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides This table presents generalized conditions and is not specific to this compound.

| Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOt-Bu | Toluene | 80-110 |

| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100-120 |

Negishi and Stille Coupling for Alkyl and Vinyl Group Introduction

The Negishi and Stille couplings are versatile palladium-catalyzed reactions that allow for the introduction of a wide variety of alkyl, vinyl, and other organic groups.

The Negishi coupling utilizes organozinc reagents as the coupling partners. These reactions are known for their high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds, making them suitable for introducing alkyl groups onto the aromatic ring of this compound. Cobalt-catalyzed Negishi couplings have also emerged as a cost-effective alternative to palladium nih.gov.

The Stille coupling employs organostannane reagents. A key advantage of Stille coupling is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds is a significant drawback. Research has shown that acyl chlorides can be chemoselectively coupled with organostannanes in the presence of other functionalities like aryl bromides, suggesting that direct coupling at the acyl chloride is a competing pathway that needs to be considered and controlled acs.orgorganic-chemistry.org.

For both Negishi and Stille couplings with this compound, the primary challenge remains the chemoselective reaction at the bromo substituent over the acyl chloride. The choice of catalyst, ligand, and reaction conditions is critical to favor the desired cross-coupling pathway.

Transformation of the Acyl Chloride Moiety to Other Functional Groups

The acyl chloride group in this compound is a highly reactive functional group that can be readily transformed into a variety of other functionalities, including aldehydes and alcohols.

Selective Reduction to Aldehydes and Alcohols (e.g., Rosenmund Reduction, Hydride Reductions)

The selective reduction of the acyl chloride to an aldehyde or a primary alcohol represents a valuable synthetic transformation.

The Rosenmund reduction is a classic method for the selective reduction of an acyl chloride to an aldehyde. This reaction involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄) wikipedia.orgbyjus.comdoubtnut.comaskfilo.comdoubtnut.com. The "poison," such as quinoline-sulfur or thiourea, deactivates the catalyst to prevent over-reduction of the aldehyde to the corresponding alcohol wikipedia.org. This method is generally applicable to a wide range of benzoyl chlorides doubtnut.comaskfilo.comdoubtnut.comcollegedunia.comvedantu.com.

Hydride reductions offer a versatile alternative for the conversion of acyl chlorides to either aldehydes or alcohols. The outcome of the reaction depends on the reactivity of the hydride reagent and the reaction conditions.

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a sterically hindered and less reactive hydride reagent is required. Lithium tri(t-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃) is a commonly used reagent for this purpose chemistrysteps.com. Its bulkiness and reduced reactivity allow for the selective reduction of the acyl chloride without significant further reduction of the resulting aldehyde.

Reduction to Alcohols: Stronger hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), will reduce the acyl chloride all the way to the corresponding primary alcohol, 3-bromo-2-methoxybenzyl alcohol chemistrysteps.comsaskoer.ca. The reaction proceeds through an aldehyde intermediate which is immediately reduced further by the excess hydride reagent chemistrysteps.com. The high reactivity of LiAlH₄ makes it suitable for the reduction of a wide range of carboxylic acid derivatives libretexts.org.

Table 4: Reagents for the Selective Reduction of Acyl Chlorides This table presents generalized information on reducing agents and is not specific to this compound.

| Desired Product | Reagent | Typical Conditions |

|---|---|---|

| Aldehyde | H₂/Pd-BaSO₄ (Rosenmund) | Toluene or Xylene, heat, catalyst poison |

| Aldehyde | LiAlH(Ot-Bu)₃ | THF, low temperature (-78 °C) |

| Alcohol | LiAlH₄ | THF or Et₂O, followed by aqueous workup |

Chain Elongation via Arndt-Eistert Homologation (Wolff Rearrangement)

The Arndt-Eistert homologation is a well-established method for the one-carbon chain elongation of carboxylic acids, proceeding through an acid chloride intermediate. organic-chemistry.orgwikipedia.org When applied to this compound, this reaction provides a direct route to 3-bromo-2-methoxyphenylacetic acid and its derivatives. The process involves a two-step sequence: the formation of an α-diazoketone followed by a Wolff rearrangement. organic-chemistry.orgwikipedia.org

The first step involves the reaction of this compound with diazomethane or a safer equivalent like trimethylsilyldiazomethane. wikipedia.orgnrochemistry.com This reaction proceeds via nucleophilic acyl substitution, where the diazomethane attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and the formation of the corresponding α-diazoketone. It is crucial to use at least two equivalents of diazomethane, as one equivalent is consumed to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. wikipedia.orgnrochemistry.com

The subsequent and key step is the Wolff rearrangement of the α-diazoketone. wikipedia.orgorganic-chemistry.org This rearrangement can be induced thermally, photochemically, or, most commonly, through catalysis by a metal salt, such as silver(I) oxide (Ag₂O) or silver benzoate (B1203000). wikipedia.orgorganic-chemistry.org The catalyst facilitates the elimination of dinitrogen gas (N₂) from the diazoketone, generating a highly reactive carbene intermediate. This is immediately followed by a 1,2-rearrangement, where the aryl group (the 3-bromo-2-methoxyphenyl moiety) migrates from the carbonyl carbon to the adjacent carbene carbon. This concerted migration results in the formation of a ketene intermediate. organic-chemistry.orgwikipedia.org

The synthetic utility of the Arndt-Eistert homologation stems from the reactivity of this ketene intermediate, which can be trapped by various nucleophiles present in the reaction medium. organic-chemistry.orgwikipedia.org

In the presence of water , the ketene undergoes hydration to yield 3-bromo-2-methoxyphenylacetic acid .

If an alcohol (R'OH) is used as the solvent or nucleophile , the corresponding ester , an alkyl 3-bromo-2-methoxyphenylacetate, is formed.

When an amine (R'R''NH) is employed , the reaction yields the corresponding amide , 2-(3-bromo-2-methoxyphenyl)acetamide.

This sequence reliably extends the carbon chain by one methylene (-CH₂-) unit between the aromatic ring and the carbonyl group, transforming the benzoyl moiety into a phenylacetyl group while preserving the stereochemistry of the migrating group. wikipedia.orgwikipedia.org

Table 1: Products from Arndt-Eistert Homologation of this compound

| Nucleophile | Product | Chemical Class |

|---|---|---|

| Water (H₂O) | 3-Bromo-2-methoxyphenylacetic acid | Carboxylic Acid |

| Alcohol (R'OH) | Alkyl 3-bromo-2-methoxyphenylacetate | Ester |

Synthesis of Ketones and Tertiary Alcohols via Organometallic Reagents

The carbonyl group of this compound is a highly reactive electrophilic center, making it an excellent substrate for reactions with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions provide a versatile and direct pathway for the synthesis of a wide array of ketones and tertiary alcohols. uoanbar.edu.iqnii.ac.jp

Synthesis of Ketones: The synthesis of ketones from an acid chloride is achieved through the addition of one equivalent of an organometallic reagent. The reaction proceeds via nucleophilic acyl substitution. The organometallic reagent delivers a carbanion equivalent (R⁻), which attacks the carbonyl carbon of this compound. This forms a transient tetrahedral intermediate. uoanbar.edu.iq This intermediate is unstable and collapses by expelling the most stable leaving group, which in this case is the chloride ion, to reform the carbonyl double bond. The final product is a ketone where the chlorine atom has been replaced by the alkyl, aryl, or vinyl group from the organometallic reagent.

To prevent a second addition reaction that would lead to a tertiary alcohol, the reaction is typically carried out at low temperatures (e.g., -78 °C). This controlled addition allows for the isolation of the desired ketone. For instance, reacting this compound with one equivalent of methylmagnesium bromide would yield 1-(3-bromo-2-methoxyphenyl)ethan-1-one.

Synthesis of Tertiary Alcohols: Tertiary alcohols can be synthesized by reacting the acid chloride with at least two equivalents of the organometallic reagent. uoanbar.edu.iq The first equivalent reacts as described above to form a ketone intermediate. Since ketones are also susceptible to nucleophilic attack by organometallic reagents, a second equivalent of the reagent immediately adds to the newly formed ketone. uoanbar.edu.iqnii.ac.jp This second addition forms a more stable tetrahedral intermediate, a magnesium or lithium alkoxide. A final aqueous or acidic workup step is required to protonate the alkoxide, yielding the tertiary alcohol. uoanbar.edu.iq This method is particularly useful for creating tertiary alcohols with two identical substituents attached to the carbinol carbon. uoanbar.edu.iq For example, the reaction of this compound with two equivalents of phenylmagnesium bromide would produce (3-bromo-2-methoxyphenyl)diphenylmethanol after workup.

Table 2: Synthesis of Ketones and Tertiary Alcohols

| Equivalents of Organometallic Reagent (R-M) | Initial Product | Final Product (after workup) | Product Class |

|---|---|---|---|

| 1 equivalent | Ketone | Ketone | Ketone |

Selective Modifications of the Methoxy (B1213986) Group and its Derivatives (e.g., Demethylation, Oxidation)

The methoxy group on the aromatic ring of this compound and its derivatives serves as a crucial functional handle that can be selectively modified to introduce further molecular diversity.

Demethylation: The cleavage of the methyl-oxygen bond in the methoxy group to reveal a hydroxyl group is a common transformation. This demethylation is typically achieved using strong Lewis acids or nucleophilic reagents. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers. The reaction proceeds by coordination of the Lewis acidic boron to the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, releasing methyl bromide and a borate ester, which is subsequently hydrolyzed during workup to yield the phenol (B47542). Other reagents capable of effecting this transformation include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and certain nucleophiles like lithium iodide (LiI) in pyridine or sodium thiomethoxide (NaSMe).

Oxidation: While the aromatic ring itself is relatively electron-rich, the methoxy group can be susceptible to oxidative cleavage under specific conditions, although this is less common than demethylation. Strong oxidizing agents can potentially lead to the formation of quinone-like structures, particularly if the aromatic ring is further activated. However, such reactions often lack selectivity and can lead to over-oxidation or degradation of the molecule. More controlled oxidative processes might be achievable on derivatives where the benzoyl chloride has been converted to a less reactive functional group.

Halogen Dance Reactions and Directed Ortho-Metalation Strategies

The substituted aromatic ring of this compound offers unique opportunities for regioselective functionalization through advanced organometallic techniques such as halogen dance reactions and directed ortho-metalation.

Directed Ortho-Metalation (DoM): Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on the presence of a directed metalation group (DMG), which coordinates to an organolithium base (e.g., n-butyllithium or sec-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The methoxy group (-OMe) is a moderately strong DMG. organic-chemistry.org

In derivatives of this compound (where the acid chloride is protected or converted to a more stable group like an amide), the methoxy group can direct lithiation to the C3 position. However, the presence of the bromine atom at C3 complicates this. Instead, the methoxy group is more likely to direct metalation to the C1 position if it were unsubstituted. Given the substitution pattern, a more plausible DoM strategy would involve the C6 position, which is ortho to the methoxy group. Deprotonation at this site with a strong lithium amide base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) would generate a new aryllithium species. This nucleophilic intermediate can then be trapped with a variety of electrophiles (e.g., iodine, aldehydes, carbon dioxide) to introduce a new substituent specifically at the C6 position.

Halogen Dance Reactions: The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a more thermodynamically stable position. wikipedia.orgclockss.org This rearrangement typically occurs under the influence of strong, non-nucleophilic bases, such as LDA, at low temperatures. wikipedia.org The reaction proceeds through a series of deprotonation and halogen-metal exchange steps. wikipedia.org

For a derivative of this compound, a halogen dance could potentially be initiated by deprotonation at a position ortho to the bromine, followed by a sequence of events leading to the migration of the bromine atom. wikipedia.org The driving force for the migration is the formation of a more stable organometallic intermediate. wikipedia.org For example, if deprotonation occurs at C4, a subsequent rearrangement could lead to an equilibrium between different lithiated and brominated isomers. This strategy could provide access to regioisomers that are difficult to synthesize through conventional methods, effectively allowing the bromine atom to "dance" around the ring to a new location before being quenched. wikipedia.orgrsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Bromo-2-methoxyphenylacetic acid |

| Alkyl 3-bromo-2-methoxyphenylacetate |

| 2-(3-Bromo-2-methoxyphenyl)acetamide |

| 1-(3-Bromo-2-methoxyphenyl)ethan-1-one |

| (3-Bromo-2-methoxyphenyl)diphenylmethanol |

| Diazomethane |

| Trimethylsilyldiazomethane |

| Silver(I) oxide |

| Silver benzoate |

| Grignard reagents |

| Organolithium reagents |

| Methylmagnesium bromide |

| Phenylmagnesium bromide |

| Boron tribromide |

| Hydrobromic acid |

| Hydroiodic acid |

| Lithium iodide |

| Sodium thiomethoxide |

| n-Butyllithium |

| sec-Butyllithium |

| Lithium diisopropylamide (LDA) |

Advanced Spectroscopic and Analytical Methodologies for 3 Bromo 2 Methoxybenzoyl Chloride Derivatives and Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Multinuclear NMR (¹H, ¹³C, ¹⁹F, etc.) and Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum of a typical derivative, such as a 3-bromo-2-methoxy-N-arylbenzamide, would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group, and any protons on the N-aryl substituent. The aromatic region would show a characteristic splitting pattern corresponding to the trisubstituted benzene (B151609) ring. The methoxy protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide or ester group is typically observed in the downfield region (160-170 ppm). The aromatic carbons show a range of chemical shifts influenced by the bromo and methoxy substituents.

To definitively assign these signals, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds. youtube.com It is invaluable for tracing the connectivity of protons within the aromatic rings. For instance, a COSY spectrum would show correlations between adjacent protons on the benzene ring, allowing for their sequential assignment. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It allows for the unambiguous assignment of the carbon signal for each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique shows couplings between protons and carbons over two to four bonds. libretexts.org This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the ipso-carbons of the substituents on the aromatic ring. For example, a correlation between the methoxy protons and the carbon atom at the 2-position of the benzene ring would be expected. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional conformation. For example, a NOESY spectrum could show a correlation between the methoxy protons and the proton at the 3-position of the aromatic ring, confirming their spatial proximity.

A complete assignment of the ¹H and ¹³C NMR spectra for related substituted N-methoxy-N-methyl propionamides has been reported, demonstrating the power of these combined techniques. nih.gov

| Technique | Information Gained | Application to 3-Bromo-2-methoxybenzoyl Chloride Derivatives |

| ¹H NMR | Proton chemical environments and multiplicities. | Identifies aromatic, methoxy, and substituent protons. |

| ¹³C NMR | Carbon skeleton of the molecule. | Identifies carbonyl, aromatic, and methoxy carbons. |

| COSY | ¹H-¹H scalar couplings. | Establishes proton connectivity within the aromatic rings. |

| HSQC | Direct ¹H-¹³C correlations. | Assigns carbon signals to their directly attached protons. |

| HMBC | Long-range ¹H-¹³C correlations. | Identifies quaternary carbons and confirms overall connectivity. |

| NOESY | Through-space ¹H-¹H correlations. | Elucidates the 3D conformation and stereochemistry. |

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

The presence of the methoxy group at the ortho position to the carbonyl group in this compound derivatives can lead to restricted rotation around the aryl-carbonyl bond and, in the case of N-substituted amides, the amide C-N bond. This restricted rotation, or conformational exchange, can often be observed by NMR spectroscopy. nih.govmdpi.com

Dynamic NMR (DNMR) spectroscopy is the technique used to study these processes. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the exchanging nuclei. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures.

By analyzing the line shape at different temperatures, it is possible to determine the rate constants for the rotational process and subsequently calculate the activation energy (ΔG‡) for the rotational barrier. niscpr.res.in For example, studies on N-benzhydrylformamides have utilized dynamic NMR to determine the rotational barriers of the formyl group, with values in the range of 20-23 kcal/mol. nih.govmdpi.com Similar studies on biphenyls with a single ortho-substituent have also been conducted to determine rotational barriers. nih.gov The magnitude of the rotational barrier in derivatives of this compound would be influenced by the steric bulk of the substituents and the electronic interactions between the methoxy group and the carbonyl function.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound by providing a highly accurate mass measurement. nih.gov For derivatives of this compound, HRMS is essential for confirming the molecular formula. The presence of a bromine atom is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Elucidation of Daughter Ions and Complex Structures

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions (daughter ions). nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific substructures.

For a derivative of this compound, the fragmentation pathways in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would likely involve:

Loss of the bromine atom: This would result in a significant fragment ion.

Cleavage of the amide or ester bond: This would generate ions corresponding to the benzoyl moiety and the amine or alcohol portion.

Loss of the methoxy group: This can occur as a neutral loss of CH₂O or a methyl radical (•CH₃).

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the benzoyl cation is a common fragmentation pathway for such compounds. miamioh.edu

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed. High-resolution MS/MS allows for the determination of the elemental composition of each fragment ion, greatly aiding in the elucidation of the fragmentation pathways. nih.gov

| Ionization Method | Information Provided | Expected Observations for this compound Derivatives |

| HRMS | Exact mass and elemental composition. | Confirmation of molecular formula, characteristic 1:1 isotopic pattern for bromine. |

| MS/MS | Fragmentation patterns and structural connectivity. | Fragments corresponding to loss of Br, CO, OCH₃, and cleavage of the amide/ester bond. |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

While NMR and MS provide detailed information about the structure and connectivity of molecules in the gas or solution phase, X-ray crystallography offers an unparalleled view of the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique is applicable to crystalline derivatives of this compound, such as amides or esters that can be grown as single crystals.

The resulting crystal structure provides a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the solid state, including the dihedral angles between the aromatic ring and the carbonyl group.

Stereochemistry: Unambiguous determination of the stereochemistry at any chiral centers.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of various intermolecular interactions that govern the crystal packing. rsc.org For derivatives of this compound, these interactions could include:

Hydrogen bonding: In amide derivatives, N-H···O hydrogen bonds are expected to be a dominant feature, often leading to the formation of chains or dimeric structures.

Halogen bonding: The bromine atom can participate in halogen bonds, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as an oxygen or nitrogen atom of a neighboring molecule. nih.gov

π-π stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal structure.

The analysis of these intermolecular interactions provides insights into the supramolecular chemistry of these compounds and can help to rationalize their physical properties, such as melting point and solubility. Studies on related systems, such as crystalline sponges with methoxy-substituted guests, have highlighted the importance of Ar···Ar and O···H interactions in dictating the crystal packing. nih.gov

| Parameter | Information Obtained |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the molecule. |

| Intermolecular Contacts | The nature and geometry of interactions between molecules. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive analytical tool for the characterization of this compound and its derivatives. researchgate.net These techniques provide detailed information about the molecular vibrations, allowing for the identification of specific functional groups and elucidation of conformational isomers. researchgate.netnih.gov

Functional Group Identification:

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The most prominent of these is the carbonyl (C=O) stretching vibration of the acyl chloride group, which typically appears in a distinct region of the infrared spectrum. The precise frequency of this band can be influenced by the electronic effects of the substituents on the benzene ring, namely the bromine atom and the methoxy group.

The presence of the aromatic ring is confirmed by C-H stretching vibrations and C=C stretching vibrations within the ring. The methoxy group (-OCH₃) will exhibit its own characteristic C-H stretching and bending vibrations, as well as a C-O stretching band. The carbon-bromine (C-Br) stretching vibration is also expected, though it typically appears in the lower frequency (fingerprint) region of the spectrum.

A generalized table of expected vibrational frequencies for the key functional groups in this compound is presented below. It is important to note that these are approximate ranges and the actual frequencies can be shifted by the specific chemical environment within the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carbonyl (Acyl Chloride) | C=O Stretch | 1750 - 1815 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1450 - 1600 | |

| Methoxy Group | C-H Stretch | 2850 - 2960 |

| C-O Stretch | 1000 - 1300 | |

| Carbon-Halogen | C-Br Stretch | 500 - 600 |

This table provides generalized data and is not based on a specific experimental result.

Conformational Analysis:

Vibrational spectroscopy is also instrumental in studying the conformational preferences of molecules like this compound. nih.gov The rotation around the single bonds, particularly the C-C bond connecting the carbonyl group to the benzene ring and the C-O bond of the methoxy group, can lead to different spatial arrangements known as conformers or rotamers. These conformers can have distinct vibrational spectra. nih.gov

For instance, in related benzoyl derivatives, studies have shown the existence of different conformers based on the orientation of the carbonyl group relative to the aromatic ring. rsc.org Similarly, the orientation of the methoxy group can be either planar with the ring or twisted. By analyzing the vibrational spectra, often with the aid of computational chemistry methods like Density Functional Theory (DFT), it is possible to identify the most stable conformer and to study the energy differences between different conformations. nih.gov Temperature-dependent studies can also reveal the relative populations of different conformers at equilibrium. nih.gov

Chromatographic Techniques Coupled with Spectroscopy for Purity Assessment and Reaction Monitoring

The combination of chromatographic separation with spectroscopic detection provides a powerful platform for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. osti.gov In the context of this compound, GC-MS can be employed to analyze its purity, identify byproducts from its synthesis, and monitor its conversion in subsequent reactions.

The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum for each component, which acts as a molecular fingerprint.

Purity Assessment: A GC-MS analysis of a this compound sample can reveal the presence of impurities, such as starting materials from its synthesis or degradation products. The retention time in the chromatogram helps in identifying the compound, while the mass spectrum confirms its identity and can be used to identify unknown impurities by interpreting their fragmentation patterns.

Reaction Monitoring: GC-MS is invaluable for monitoring the progress of reactions involving this compound. For example, in a reaction where the acyl chloride is converted to an ester or an amide, aliquots of the reaction mixture can be taken at different time points and analyzed by GC-MS. This allows for the determination of the consumption of the starting material and the formation of the desired product, as well as the detection of any side products.

A hypothetical GC-MS analysis of a reaction mixture could yield the following data:

| Retention Time (min) | Compound | Key Mass Spectral Fragments (m/z) |

| 5.2 | This compound | [M]+, [M-Cl]+, [M-OCH₃]+, [benzoyl fragment]+ |

| 7.8 | Reaction Product (e.g., an ester) | [M']+, [M'-OR]+, [benzoyl fragment]+ |

This table is a hypothetical representation and not based on specific experimental data.

High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.gov When coupled with a UV-Vis or Diode Array Detector (DAD), it becomes a powerful tool for the analysis of non-volatile or thermally labile compounds, which may not be suitable for GC-MS.

In the context of this compound and its derivatives, HPLC is particularly useful for purity assessment and reaction monitoring.

Purity Assessment: An HPLC method can be developed to separate this compound from its impurities. The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a column based on their affinity for the stationary and mobile phases. The UV-Vis or DAD detector measures the absorbance of the eluting components at specific wavelengths. The resulting chromatogram shows peaks corresponding to each compound, and the area of each peak is proportional to its concentration. This allows for the quantification of the purity of the sample.